molecular formula C9H18Cl2LiMgN B3030391 lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride CAS No. 898838-07-8

lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride

Cat. No.: B3030391
CAS No.: 898838-07-8
M. Wt: 242.4 g/mol
InChI Key: JHBZAAACZVPPRQ-UHFFFAOYSA-L
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Description

Lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride is a complex organometallic compound. It is known for its strong basic properties and is used in various chemical reactions, particularly in organic synthesis. The compound is a combination of lithium, magnesium, and 2,2,6,6-tetramethylpiperidin-1-ide, stabilized by dichloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride typically involves the reaction of 2,2,6,6-tetramethylpiperidine with lithium chloride and magnesium chloride. The process is carried out in an inert atmosphere, usually under argon gas, to prevent any unwanted reactions with moisture or oxygen. The reaction is performed in a solvent such as tetrahydrofuran (THF) or toluene at low temperatures (0-5°C) to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors with precise control over temperature and pressure. The reaction mixture is then filtered and purified to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include epoxides, arenes, and carbonyl compounds. The reactions are typically carried out in solvents like THF or toluene, under an inert atmosphere to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific substrates used. For example, deprotonation of arenes leads to the formation of lithiated arenes, which can further react to form various substituted aromatic compounds .

Scientific Research Applications

Chemical Properties and Structure

TMPMgCl·LiCl has the molecular formula C9H18Cl2LiMgN\text{C}_9\text{H}_{18}\text{Cl}_2\text{LiMgN} and is characterized by a sterically hindered 2,2,6,6-tetramethylpiperidine ligand that coordinates with magnesium and lithium ions. This unique structure imparts distinct reactivity patterns compared to less hindered analogs.

Organic Synthesis

1.1 Metalation and Deprotonation Reactions

TMPMgCl·LiCl is primarily utilized as a non-nucleophilic base in metalation reactions. It facilitates the formation of Grignard reagents from functionalized arenes and heteroarenes, enabling selective functionalization of complex molecules. For instance, it has been shown to selectively magnesiate specific positions in substrates like 2-phenylpyridine, leading to high yields of desired aryl iodides.

1.2 Synthesis of Pyridazinones and Herbicides

This compound is also employed in the synthesis of pyridazinones, which are important intermediates in the production of herbicides. The ability to perform selective deprotonation allows for the efficient construction of these compounds .

Medicinal Chemistry

2.1 Cancer Treatment Applications

TMPMgCl·LiCl has been investigated for its role in synthesizing MCL-1 inhibitors, which are promising candidates for cancer treatment. These inhibitors target the MCL-1 protein, which is implicated in various cancers, thereby providing a pathway for developing effective therapeutic agents .

Case Study: MCL-1 Inhibitor Synthesis

  • Objective: Synthesize MCL-1 inhibitors using TMPMgCl·LiCl.
  • Method: Employing TMPMgCl·LiCl in conjunction with specific substrates under controlled conditions.
  • Outcome: Successful synthesis of potent MCL-1 inhibitors with favorable biological activity.

Materials Science

3.1 Synthesis of π-Conjugated Polymers

The compound is also used in the preparation of π-conjugated polymers via catalyst-transfer polycondensation. This application leverages its strong nucleophilic nature to facilitate polymerization processes that yield materials with desirable electronic properties for applications in organic electronics.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Benefits
Organic SynthesisMetalation of arenesHigh selectivity and yield
Herbicide DevelopmentSynthesis of pyridazinonesEfficient production of herbicides
Medicinal ChemistryMCL-1 inhibitor synthesisPotential cancer treatment
Materials Scienceπ-Conjugated polymer synthesisEnhanced electronic properties

Mechanism of Action

The compound exerts its effects primarily through its strong basicity. It deprotonates substrates, generating reactive intermediates that can undergo further chemical transformations. The molecular targets include acidic protons in substrates, and the pathways involved are typically those of nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Lithium diisopropylamide (LDA): Another strong base used in organic synthesis.

    Sodium hydride (NaH): A strong base used for deprotonation reactions.

    Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base used in various organic reactions.

Uniqueness

Lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride is unique due to its combination of lithium and magnesium, which provides enhanced reactivity and selectivity in certain reactions compared to other bases .

Biological Activity

Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride (C9H18Cl2LiMgN) is characterized by a piperidine ring with bulky methyl groups that enhance its stability and reactivity. The presence of lithium and magnesium ions contributes to its unique properties as a reagent in organic synthesis and potential biological applications .

Mechanisms of Biological Activity

The biological activity of lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride can be attributed to several mechanisms:

  • Antioxidant Properties : The compound acts as a superoxide dismutase (SOD) mimic, which helps mitigate oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This property is crucial in preventing cellular damage associated with oxidative stress .
  • Metal Coordination : The ability of the compound to coordinate with metal ions may influence various enzymatic processes in biological systems. This coordination can modulate enzyme activity and affect metabolic pathways .
  • Neuroprotective Effects : Preliminary studies suggest that lithium-containing compounds can exert neuroprotective effects by stabilizing mitochondrial function and reducing apoptosis in neuronal cells .

Research Findings

Several studies have investigated the biological activity of lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride:

  • In Vivo Studies : Research has shown that this compound can inhibit tissue injury in models of inflammation. For instance, it was found to reduce neutrophil infiltration in colonic tissue during acute inflammation induced by acetic acid .
  • Case Studies : Clinical observations have indicated that lithium compounds may have mood-stabilizing effects in psychiatric disorders. Although not directly related to the compound , these findings highlight the broader therapeutic potential of lithium-based compounds .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantSOD mimicry
Metal CoordinationModulation of enzymatic activity
NeuroprotectionStabilization of mitochondrial function
Anti-inflammatoryInhibition of tissue injury

Properties

IUPAC Name

lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N.2ClH.Li.Mg/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBZAAACZVPPRQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2LiMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635642
Record name Lithium magnesium chloride 2,2,6,6-tetramethylpiperidin-1-ide (1/1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898838-07-8
Record name Lithium magnesium chloride 2,2,6,6-tetramethylpiperidin-1-ide (1/1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride

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